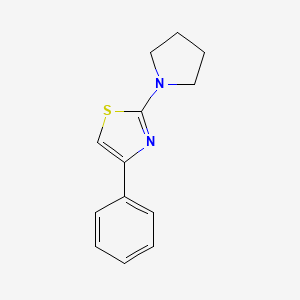
Adenylyl-(3'-5')-adenylyl-(3'-5')-adenylyl-(3'-5')-adenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adenylyl-(3’-5’)-adenylyl-(3’-5’)-adenylyl-(3’-5’)-adenosine is a complex nucleotide structure composed of four adenosine monophosphate units linked by 3’-5’ phosphodiester bonds. This compound is a type of oligonucleotide, which plays a crucial role in various biological processes, including cellular signaling and regulation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of adenylyl-(3’-5’)-adenylyl-(3’-5’)-adenylyl-(3’-5’)-adenosine typically involves the stepwise addition of adenosine monophosphate units. This can be achieved through solid-phase synthesis or solution-phase synthesis. The reaction conditions often require the use of protecting groups to prevent unwanted side reactions and the use of coupling agents to facilitate the formation of phosphodiester bonds.
Industrial Production Methods
Industrial production of this compound may involve automated synthesizers that can efficiently assemble oligonucleotides. These machines use pre-activated nucleotide phosphoramidites and controlled reaction cycles to ensure high yield and purity. The process includes deprotection and purification steps to obtain the final product.
化学反応の分析
Types of Reactions
Adenylyl-(3’-5’)-adenylyl-(3’-5’)-adenylyl-(3’-5’)-adenosine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the phosphodiester bonds in the presence of water.
Oxidation and Reduction: Modifying the nucleotide bases or the sugar-phosphate backbone.
Substitution: Replacing specific functional groups within the molecule.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions.
Oxidation: Often involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: May use reducing agents such as sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can yield individual adenosine monophosphate units, while oxidation and reduction can lead to modified nucleotides.
科学的研究の応用
Adenylyl-(3’-5’)-adenylyl-(3’-5’)-adenylyl-(3’-5’)-adenosine has several scientific research applications:
Chemistry: Used as a model compound to study nucleotide interactions and reactions.
Biology: Plays a role in understanding cellular signaling pathways and gene regulation.
Medicine: Investigated for its potential in therapeutic applications, such as antiviral and anticancer treatments.
Industry: Utilized in the development of diagnostic tools and biosensors.
作用機序
The mechanism of action of adenylyl-(3’-5’)-adenylyl-(3’-5’)-adenylyl-(3’-5’)-adenosine involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate various signaling pathways by acting as a substrate or inhibitor. The compound’s effects are mediated through its ability to form hydrogen bonds and electrostatic interactions with target molecules.
類似化合物との比較
Similar Compounds
Adenylyl-(3’-5’)-adenylyl-(3’-5’)-adenosine: A shorter oligonucleotide with three adenosine monophosphate units.
Adenylyl-(3’-5’)-adenosine: A simpler structure with two adenosine monophosphate units.
Uniqueness
Adenylyl-(3’-5’)-adenylyl-(3’-5’)-adenylyl-(3’-5’)-adenosine is unique due to its longer chain length, which allows for more complex interactions and functions. Its extended structure provides additional binding sites and enhances its stability, making it a valuable tool in various research and industrial applications.
特性
CAS番号 |
4042-12-0 |
|---|---|
分子式 |
C40H49N20O22P3 |
分子量 |
1254.9 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C40H49N20O22P3/c41-29-17-33(49-5-45-29)57(9-53-17)37-22(63)21(62)14(77-37)2-73-83(67,68)81-27-16(79-39(24(27)65)59-11-55-19-31(43)47-7-51-35(19)59)4-75-85(71,72)82-28-15(78-40(25(28)66)60-12-56-20-32(44)48-8-52-36(20)60)3-74-84(69,70)80-26-13(1-61)76-38(23(26)64)58-10-54-18-30(42)46-6-50-34(18)58/h5-16,21-28,37-40,61-66H,1-4H2,(H,67,68)(H,69,70)(H,71,72)(H2,41,45,49)(H2,42,46,50)(H2,43,47,51)(H2,44,48,52)/t13-,14-,15-,16-,21-,22-,23-,24-,25-,26-,27-,28-,37-,38-,39-,40-/m1/s1 |
InChIキー |
FBZOCUXKRQGNFK-HKIDEBSPSA-N |
異性体SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O[C@@H]4[C@H](O[C@H]([C@@H]4O)N5C=NC6=C(N=CN=C65)N)COP(=O)(O)O[C@@H]7[C@H](O[C@H]([C@@H]7O)N8C=NC9=C(N=CN=C98)N)COP(=O)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=NC2=C(N=CN=C21)N)CO)O)O)N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC4C(OC(C4O)N5C=NC6=C(N=CN=C65)N)COP(=O)(O)OC7C(OC(C7O)N8C=NC9=C(N=CN=C98)N)COP(=O)(O)OC1C(OC(C1O)N1C=NC2=C(N=CN=C21)N)CO)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


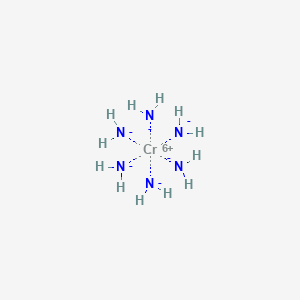
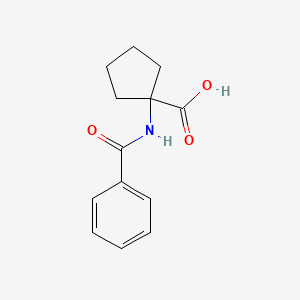
![3-[2-(cyclohexen-1-yl)ethyl]-8-ethoxy-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14167135.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro-, methyl ester](/img/structure/B14167138.png)
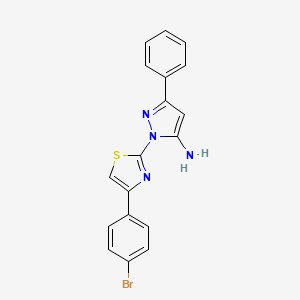
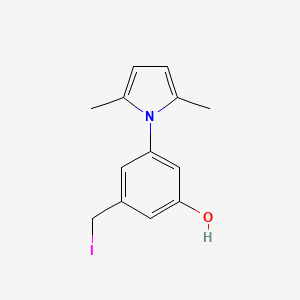
![N-(12,12-dimethyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)-N',N'-dimethylethane-1,2-diamine](/img/structure/B14167164.png)
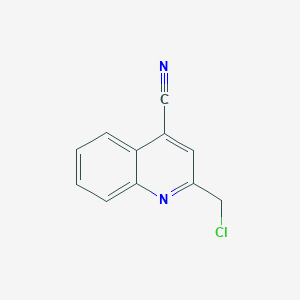
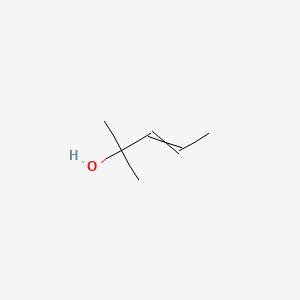
![3-Methoxy-4-[(1-phenylprop-2-en-1-yl)oxy]benzaldehyde](/img/structure/B14167179.png)
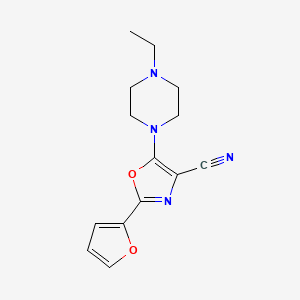
![Carbamic acid, [2-(thiocarbamoyl)ethyl]-,benzyl ester](/img/structure/B14167195.png)
![N-[2-(4-Fluorophenyl)-2-methylpropyl]quinoxaline-2-carboxamide](/img/structure/B14167203.png)
